

Spectroscopic comparison of 2-Bromo-4-fluoro-6-nitroaniline and its isomers

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitroaniline

Cat. No.: B082889

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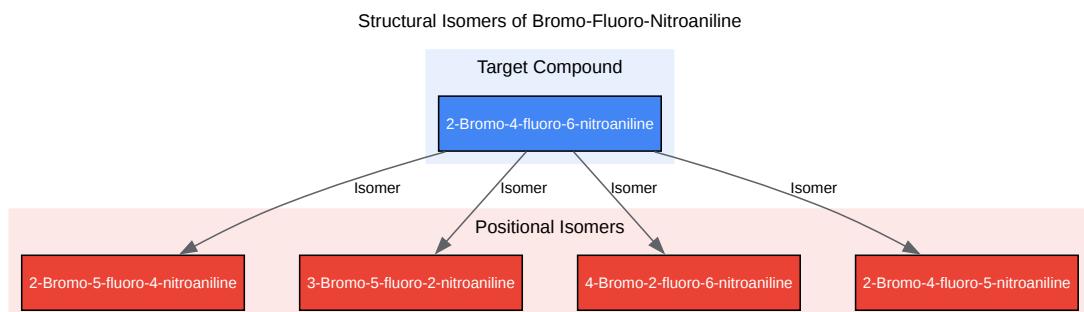
Spectroscopic Comparison: 2-Bromo-4-fluoro-6-nitroaniline and Its Isomers

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **2-Bromo-4-fluoro-6-nitroaniline** and its positional isomers. Due to the limited availability of comprehensive public spectroscopic data for **2-Bromo-4-fluoro-6-nitroaniline**, this document synthesizes available information for the target compound and its isomers, supplemented with data from structurally related molecules. This comparative approach offers valuable insights for the characterization and differentiation of these compounds.

Structural Isomers of Bromo-Fluoro-Nitroaniline

The isomers included in this comparison are positional isomers of **2-Bromo-4-fluoro-6-nitroaniline**, where the bromo, fluoro, and nitro functional groups are rearranged around the aniline ring. Understanding the structural differences is key to interpreting their distinct spectroscopic signatures.



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Caption: Structural relationship of **2-Bromo-4-fluoro-6-nitroaniline** and its isomers.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **2-Bromo-4-fluoro-6-nitroaniline** and its isomers. Gaps in the data indicate information that was not readily available in public databases.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Aromatic Protons	Amine Protons (NH ₂)	Solvent
2-Bromo-4-fluoro-6-nitroaniline	Data not available	Data not available	Data not available
2-Bromo-5-fluoro-4-nitroaniline	8.26 (d, J=8.0 Hz), 7.07 (br s)[1]	Data not available	Data not available
3-Bromo-5-fluoro-2-nitroaniline	Data not available	Data not available	Data not available
4-Bromo-2-fluoro-6-nitroaniline	Data not available	Data not available	Data not available
2-Bromo-4-fluoro-5-nitroaniline	Data not available	Data not available	Data not available

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Aromatic Carbons	Solvent
2-Bromo-4-fluoro-6-nitroaniline	Data not available	Data not available
2-Bromo-5-fluoro-4-nitroaniline	Data not available	Data not available
3-Bromo-5-fluoro-2-nitroaniline	Data not available	Data not available
4-Bromo-2-fluoro-6-nitroaniline	Data not available	Data not available
2-Bromo-4-fluoro-5-nitroaniline	Data not available	Data not available

Table 3: FT-IR Spectroscopic Data (Wavenumber cm⁻¹)

Compound	N-H Stretching	NO ₂ Stretching	C-Br Stretching	C-F Stretching
2-Bromo-4-fluoro-6-nitroaniline	Data not available	Data not available	Data not available	Data not available
2-Bromo-3-fluoro-6-nitroaniline	Data not available	Data not available	Data not available	Data not available
4-Bromo-2-fluoro-5-nitroaniline, N-acetyl-	Data not available	Data not available	Data not available	Data not available
2-Bromo-4-methyl-6-nitroaniline	Data not available	Data not available	Data not available	Data not available

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragmentation Peaks	Ionization Method
2-Bromo-4-fluoro-6-nitroaniline	233.94402 (calculated)[2]	Data not available	Data not available
2-Bromo-5-fluoro-4-nitroaniline	233.94402 (calculated)[2]	Data not available	Data not available
3-bromo-5-fluoro-n-methyl-2-nitroaniline	247.95912 (calculated for [M]+)[3]	Data not available	Data not available
2-Bromo-4,6-difluoroaniline	208.003[4]	Data not available	Electron Ionization[4]

Table 5: UV-Vis Spectroscopic Data

Compound	λ _{max} (nm)	Molar Absorptivity (ε)	Solvent
2-Bromo-4-fluoro-6-nitroaniline	Data not available	Data not available	Data not available
p-Nitroaniline (related compound)	~380	Data not available	Data not available

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4][5] The solution should be homogeneous and free of particulate matter.[4][6]
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used.
- **Data Processing:** The raw data (Free Induction Decay) is processed by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.

- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of a blank KBr pellet is recorded for correction.
- Data Analysis: Characteristic absorption bands for functional groups such as N-H, C-H, NO_2 , C-Br, and C-F stretching and bending vibrations are identified.

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to an appropriate concentration.[8][9] The solution should be free of non-volatile salts and detergents.[8]
- Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) is used.
- Data Acquisition: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Data Analysis: The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

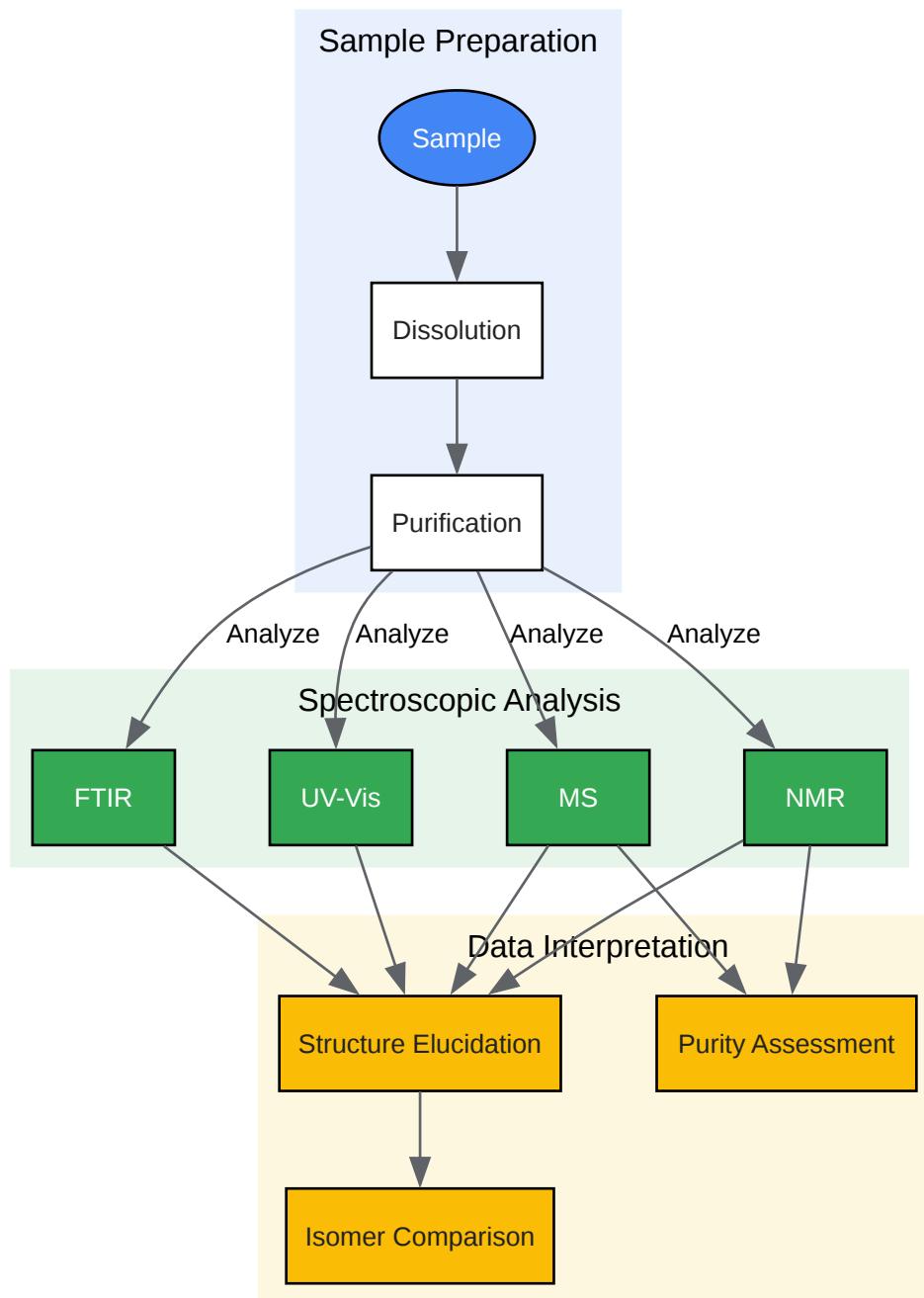
UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).[10] The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically below 1.0).[10]
- Instrumentation: A double-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
- Data Acquisition: The absorbance is scanned over a specific wavelength range (e.g., 200-800 nm).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is determined.

Analytical Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of **2-Bromo-4-fluoro-6-nitroaniline** and its isomers.

General Spectroscopic Analysis Workflow



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Caption: A generalized workflow for spectroscopic analysis of chemical compounds.

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